molecular formula C24H18 B371656 1-(2,2-Diphenylvinyl)naphthalene

1-(2,2-Diphenylvinyl)naphthalene

Cat. No.: B371656
M. Wt: 306.4g/mol
InChI Key: RJRZRZSOMFEHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diphenylvinyl)naphthalene is a useful research compound. Its molecular formula is C24H18 and its molecular weight is 306.4g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18

Molecular Weight

306.4g/mol

IUPAC Name

1-(2,2-diphenylethenyl)naphthalene

InChI

InChI=1S/C24H18/c1-3-10-20(11-4-1)24(21-12-5-2-6-13-21)18-22-16-9-15-19-14-7-8-17-23(19)22/h1-18H

InChI Key

RJRZRZSOMFEHSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 1 2,2 Diphenylvinyl Naphthalene and Analogous Structures

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis has proven to be a powerful tool for the efficient and selective synthesis of complex organic molecules, including 1-(2,2-diphenylvinyl)naphthalene. Palladium, platinum, and other metals have been employed to facilitate key bond formations.

Palladium-Catalyzed Coupling Reactions: Heck and Suzuki Variants for Vinyl-Aryl Linkages

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone in the synthesis of substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction typically involves a palladium(0) catalyst, a base, and an aryl or vinyl halide. wikipedia.org For the synthesis of this compound, a common strategy involves the coupling of a 1-halonaphthalene with 1,1-diphenylethene. The catalytic cycle generally proceeds through oxidative addition of the palladium(0) to the aryl halide, followed by alkene insertion and subsequent β-hydride elimination to afford the desired vinylnaphthalene product. wikipedia.org A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been effectively utilized. wikipedia.orgscielo.br

The Suzuki coupling reaction offers another versatile palladium-catalyzed method for forming carbon-carbon bonds. This reaction couples an organoboron compound with an organohalide. In the context of synthesizing vinylnaphthalenes, this could involve the reaction of a vinylboronic acid or ester with a 1-halonaphthalene, or conversely, a 1-naphthylboronic acid with a vinyl halide. The use of naphthalene-1,8-diaminato (dan)-substituted organoborons has been explored, which can undergo direct Suzuki-Miyaura coupling without the need for in situ deprotection of the B(dan) moiety under anhydrous conditions with a suitable base. acs.orgacs.orgnih.govresearchgate.net

Table 1: Comparison of Heck and Suzuki Reactions for Vinyl-Aryl Linkage Formation
FeatureHeck ReactionSuzuki Reaction
ReactantsUnsaturated halide and an alkene wikipedia.orgOrganoboron compound and an organohalide acs.org
CatalystPalladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄) wikipedia.orgscielo.brPalladium complexes (e.g., Pd(PPh₃)₄) nih.gov
BaseTriethylamine, potassium carbonate, sodium acetate wikipedia.orgPotassium tert-butoxide, cesium carbonate acs.orgnih.gov
Key AdvantageDirect coupling of readily available alkenes. organic-chemistry.orgHigh functional group tolerance and use of stable organoboron reagents. acs.orgacs.org

Regioselective Ring-Opening Carbomagnesation in Naphthalene (B1677914) Systems

A novel approach to constructing β-vinylic naphthalenes involves the regioselective ring-opening carbomagnesation of diarylmethylenecyclopropa[b]naphthalenes. rsc.orgrsc.org This method utilizes Grignard reagents in the presence of a palladium catalyst. The regioselectivity of this reaction has been shown to be dependent on the palladium catalyst and ligands used. For instance, employing Pd(OAc)₂ can lead to vinylmagnesium species, while Pd(PPh₃)₂Cl₂ can favor the formation of naphthylmagnesium species. rsc.org This ligand-controlled switch in regioselectivity offers a powerful tool for accessing different structural isomers. rsc.org The proposed mechanism involves the formation of a palladacyclobutene intermediate, where the steric hindrance of the phosphine (B1218219) ligands plays a crucial role in determining the reaction pathway. rsc.org

Platinum-Catalyzed Diboration of Vinylnaphthalene Precursors

Platinum-catalyzed diboration of alkenes provides a route to vicinal diborylated compounds, which are versatile synthetic intermediates. nih.govorgsyn.orgacs.org This reaction can be applied to vinylnaphthalene precursors to install two boron moieties across the double bond. The resulting 1,2-diborylalkanes can then be further functionalized. For example, platinum catalysts, often in conjunction with specific ligands, facilitate the addition of a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂(pin)₂) across the vinyl group. orgsyn.orgnih.govacs.org The development of enantioselective platinum-catalyzed diboration methods has also been a significant advancement, allowing for the synthesis of chiral boronic esters from terminal alkenes. orgsyn.orgacs.org

Carbon-Carbon Bond Forming Reactions

Beyond transition-metal catalysis, classical and modern carbon-carbon bond-forming reactions provide essential strategies for the synthesis of this compound and its derivatives.

Wittig and Wittig-Horner Olefination Strategies

The Wittig reaction is a fundamental method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orglibretexts.org To synthesize this compound, this reaction would involve the reaction of a phosphonium (B103445) ylide derived from diphenylmethane (B89790) with 1-naphthaldehyde. The ylide, typically generated by treating a phosphonium salt with a strong base, acts as a nucleophile, attacking the carbonyl carbon. libretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

A variation of this is the Wittig-Horner (or Horner-Wadsworth-Emmons) reaction, which utilizes phosphonate (B1237965) carbanions. organic-chemistry.orgscispace.comresearchgate.net These reagents are generally more reactive than the corresponding phosphonium ylides and often provide excellent E-selectivity in the resulting alkene. organic-chemistry.orgmdpi.com The water-soluble phosphate (B84403) byproduct of the Wittig-Horner reaction is also more easily separated from the product than the triphenylphosphine (B44618) oxide generated in the Wittig reaction. organic-chemistry.org

Table 2: Key Features of Wittig and Wittig-Horner Reactions
ReactionKey ReagentTypical SubstratesKey Advantage
WittigPhosphonium ylide masterorganicchemistry.comwikipedia.orgAldehydes, Ketones wikipedia.orgWell-established for alkene synthesis with defined double bond location. libretexts.org
Wittig-HornerPhosphonate carbanion organic-chemistry.orgresearchgate.netAldehydes, Ketones organic-chemistry.orgOften provides higher E-selectivity and easier byproduct removal. organic-chemistry.orgmdpi.com

Photoredox Catalysis for Vinylnaphthalene Functionalization

Visible-light photoredox catalysis has emerged as a powerful and mild method for organic synthesis, enabling a wide range of transformations. princeton.edu This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to generate radical intermediates. princeton.edu In the context of vinylnaphthalenes, photoredox catalysis has been employed for various functionalizations. For instance, the difunctionalization of alkenes, including 2-vinylnaphthalene (B1218179), has been achieved using photoredox catalysts to introduce two new functional groups across the double bond. mdpi.com These reactions can be catalyzed by transition metal complexes (e.g., iridium, copper) or organic dyes. mdpi.comjscimedcentral.com Photoredox catalysis can also be used for the dearomative spirocyclization of aromatic compounds, offering a pathway to complex spiro-structures. nih.gov The ability to generate and control radical intermediates under mild conditions makes photoredox catalysis a valuable tool for the synthesis and modification of vinylnaphthalene derivatives. bohrium.comsemanticscholar.org

Deuteration and Isotopic Labeling Strategies

Deuteration, or the incorporation of deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful tool in mechanistic studies, spectroscopic analysis (e.g., NMR), and for enhancing the performance of organic electronic materials by modifying vibrational modes. While direct deuteration studies on this compound are not extensively detailed in the literature, strategies can be inferred from methodologies applied to analogous structures, such as other naphthalene derivatives and vinyl compounds.

General strategies for introducing deuterium onto a naphthalene core often involve electrophilic aromatic substitution or metal-catalyzed reactions. For instance, a common sequence includes nitration of naphthalene, reduction of the nitro group to an amine, conversion to a diazonium salt, and then substitution. organicchemistrytutor.comyoutube.com A halogen can be introduced onto the ring and subsequently converted into a Grignard reagent, which is then quenched with a deuterium source like deuterated water (D₂O) to install the deuterium atom at a specific position. organicchemistrytutor.com

Isotopic labeling with other atoms, such as Carbon-13 (¹³C) or Oxygen-18 (¹⁸O), is also critical for mechanistic investigations. For example, ¹³C labeling has been used in the co-pyrolysis of naphthalene to study the formation of fullerenes. nih.gov In a different context, a water-soluble endoperoxide derived from a naphthalene dipropanamide has been labeled with ¹⁸O to serve as a chemical source of labeled singlet oxygen for studying DNA oxidation mechanisms. nih.gov

A highly relevant method for deuterating vinyl systems is the base-mediated deuteration of organic molecules. Research has demonstrated the successful deuteration of various vinyl-substituted aromatic compounds, providing a direct parallel for the potential deuteration of this compound. This method offers a pathway to introduce deuterium at specific positions within the vinyl group or adjacent aromatic rings. acs.org

Table 1: Examples of Deuteration in Analogous Structures

Compound Deuteration Method Key Findings Reference
1-(1,2-Diphenylvinyl)-1H-pyrrole-D Base-mediated deuteration Successful incorporation of three deuterium atoms. acs.org
1-(1,2-Diphenylvinyl)-3-methyl-1H-indole-D Base-mediated deuteration Incorporation of two deuterium atoms confirmed by HRMS. acs.org

Synthetic Routes to Naphthalene Diimide Scaffolds with Vinyl Substitutions

Naphthalene diimides (NDIs) are a prominent class of n-type organic semiconductors used in various electronic applications. The introduction of vinyl substituents onto the NDI core or at the imide nitrogen positions is a key strategy for tuning their electronic properties, polymerization capability, and thin-film morphology. ieice.org Several synthetic routes have been developed to achieve vinyl-substituted NDI scaffolds.

One common approach involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with a primary amine bearing a vinyl group. For example, N,N'-bis(p-vinylbenzyl)naphthalenediimide has been prepared from NDA and 4-vinylbenzylamine. ieice.org

Core functionalization of NDIs with vinyl groups often requires more complex, metal-catalyzed cross-coupling reactions. Starting from a core-halogenated NDI, such as 2,6-dibromo-NDI, vinyl groups can be introduced using organometallic reagents.

Stille Coupling: This reaction involves coupling a bromo-NDI with an organotin reagent like vinylstannane in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) to yield a vinyl-substituted NDI. researchgate.net

Suzuki Coupling: While less common for direct vinylation, Suzuki coupling can be used to introduce vinyl groups. An attempted di-addition of a vinyl pinacol (B44631) boronic ester to a dibromo-NDI using a palladium catalyst resulted in the monosubstituted vinyl c-NDI, albeit in a low yield of 5%. soton.ac.uk This highlights the challenges in controlling the degree of substitution.

These synthetic strategies are crucial for creating novel NDI-based polymers and small molecules for high-performance electronics. For instance, copolymers incorporating NDI and vinyl-linked thiophene (B33073) units have been synthesized and shown to exhibit excellent ambipolar field-effect transistor characteristics. acs.org

Table 2: Synthetic Reactions for Vinyl-Substituted Naphthalene Diimides

Reaction Type Starting Materials Product Type Key Features Reference(s)
Imide Condensation 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA), 4-Vinylbenzylamine N-substituted Vinyl NDI Straightforward, one-step procedure for functionalization at the nitrogen positions. ieice.org
Stille Coupling Core-brominated NDI, Vinylstannane Core-substituted Vinyl NDI Effective for C-C bond formation at the NDI core. researchgate.net
Suzuki Coupling 2,6-Dibromo-NDI, Vinyl pinacol boronic ester Monosubstituted Vinyl NDI Can be used for vinylation, but may result in low yields and incomplete substitution. soton.ac.uk

Iii. Elucidation of Molecular Structure and Electronic Configuration Via Advanced Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 1-(2,2-Diphenylvinyl)naphthalene in solution. Both ¹H and ¹³C NMR spectra offer critical data on the chemical environment of each hydrogen and carbon atom, respectively, which allows for the definitive assignment of the molecule's connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicities), and integration values of the proton signals provide a wealth of information. The aromatic protons of the naphthalene (B1677914) and phenyl rings are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the ring currents. The specific chemical shifts and coupling constants for the naphthalene protons can distinguish the substitution pattern. For instance, in related naphthalene derivatives, protons in different positions on the ring system show distinct signals. The vinyl proton, being part of a conjugated system, would also appear in the aromatic region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, allowing for the tracing of the spin systems within the naphthalene and phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the protonated carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene Protons7.0 - 8.5120 - 135
Phenyl Protons7.0 - 7.6125 - 145
Vinyl Proton6.5 - 7.5120 - 140
Naphthalene CarbonsN/A120 - 135
Phenyl CarbonsN/A125 - 145
Vinylic CarbonsN/A120 - 145

Note: These are estimated ranges based on typical values for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques to probe the electronic transitions and photophysical properties of this compound. The molecule's extended π-conjugated system, encompassing the naphthalene and diphenylvinyl moieties, is expected to give rise to distinct absorption and emission characteristics.

The UV-Vis absorption spectrum of this compound would likely exhibit strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions. In related naphthalene derivatives, these transitions typically occur below 400 nm. For instance, silyl-substituted naphthalenes show absorption maxima that are red-shifted by 8–9 nm compared to unsubstituted naphthalene. The conjugation with the diphenylvinyl group is expected to further shift the absorption to longer wavelengths.

As a derivative of tetraphenylethylene (B103901) (TPE), this compound may exhibit aggregation-induced emission (AIE). TPE-based molecules are known to be weakly fluorescent in dilute solutions but become highly emissive in the aggregated state or in solid form. This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. The fluorescence spectrum would provide information about the energy of the first excited singlet state (S₁). In a study of a tetraphenylethylene-naphthalene diimide donor-acceptor molecule, distinct photophysical properties were observed based on the self-assembly behavior in different solvents.

The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. For example, the fluorescence quantum yield of naphthalene in solution is reported to be around 0.19, but it is non-emissive in the solid state. In contrast, some diphenylnaphthalenes do exhibit sol

Iv. Computational and Theoretical Chemistry of Diphenylvinyl Naphthalene Systems

Electronic Structure Calculations: Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are powerful tools for investigating the ground-state properties of molecules like 1-(2,2-diphenylvinyl)naphthalene. aps.orgmpg.de These computational techniques offer a balance between accuracy and computational cost, making them suitable for studying large and complex molecular systems. aps.org

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. pjbmb.org.pkpjps.pk For this compound, this process involves finding the minimum potential energy conformation by calculating forces on the atoms and adjusting their positions. pjbmb.org.pkpjps.pk The conformational landscape of this molecule is primarily defined by the rotational freedom around the single bonds connecting the naphthalene (B1677914) ring to the vinyl group and the phenyl rings to the vinyl group.

The steric hindrance between the bulky phenyl groups and the naphthalene moiety plays a significant role in determining the final geometry. The molecule is likely to adopt a non-planar conformation to minimize these steric clashes. The dihedral angles between the planes of the naphthalene ring, the vinyl group, and the two phenyl rings are key parameters in the conformational analysis. chemrxiv.org Computational methods like Hartree-Fock and DFT can be employed to perform this analysis and identify the most stable conformers. pjbmb.org.pk The choice of basis set and functional in DFT calculations is critical for obtaining accurate geometries. escholarship.org

Table 1: Key Dihedral Angles in Conformational Analysis

Dihedral Angle Description Expected Influence
Naphthalene - Vinyl Rotation around the C-C single bond connecting the naphthalene and vinyl groups. Influenced by steric interactions between the naphthalene and phenyl rings.
Phenyl - Vinyl (1) Rotation around the C-C single bond connecting the first phenyl ring and the vinyl group. Significant steric hindrance with the other phenyl ring and the naphthalene moiety.

This table represents a qualitative expectation of the conformational parameters. Actual values would be determined through detailed computational analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic transitions and stability. rsc.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene moiety, which acts as the electron donor. ucsb.edu Conversely, the LUMO is likely to be distributed over the diphenylvinyl fragment, which can act as an electron acceptor. libretexts.org The interaction and overlap between these frontier orbitals govern the charge transfer characteristics of the molecule upon photoexcitation. libretexts.org The introduction of substituents on either the naphthalene or the phenyl rings can significantly alter the energy levels of the HOMO and LUMO, thereby tuning the electronic and optical properties of the entire system. rsc.org

Table 2: Expected Frontier Molecular Orbital Characteristics

Molecular Orbital Expected Localization Role in Electronic Transitions
HOMO Naphthalene ring Electron-donating orbital
LUMO Diphenylvinyl group Electron-accepting orbital

This table provides a qualitative description based on the general principles of FMO theory as applied to similar aromatic systems.

The distribution of electron density in the ground state of this compound can be visualized using computational methods, providing insights into the molecule's polarity and reactive sites. chemrxiv.org Upon electronic excitation, a significant redistribution of electron density can occur, leading to a charge transfer (CT) state. rsc.orguni-tuebingen.de

In donor-acceptor systems like this, photoexcitation often promotes an electron from the HOMO (localized on the donor) to the LUMO (localized on the acceptor), resulting in an intramolecular charge transfer. rsc.org The extent of this charge transfer can be quantified by analyzing the change in electron density between the ground and excited states. mdpi.com This charge transfer character is fundamental to the molecule's photophysical properties, including its fluorescence and potential use in organic electronics. researchgate.net The solvent environment can also play a crucial role in stabilizing the charge-separated excited state. researchgate.net

Excited State Calculations: Time-Dependent Density Functional Theory (TDDFT) and Multireference Approaches

To understand the photophysical properties of this compound, it is essential to investigate its excited states. TDDFT is a widely used method for calculating the energies and properties of electronic excited states in molecules. lumpac.pro.brnih.gov For more complex cases, such as those involving significant electron correlation or near-degeneracies between electronic states, more advanced multireference methods may be necessary. barbatti.orgzenodo.org

TDDFT calculations can be used to simulate the UV-Vis absorption and fluorescence emission spectra of this compound. researchgate.netresearchgate.net The calculated excitation energies and oscillator strengths correspond to the positions and intensities of the absorption bands. researchgate.net The primary absorption band would correspond to the HOMO-LUMO transition, which possesses significant charge-transfer character.

The simulated emission spectrum can be obtained by optimizing the geometry of the first excited state and calculating the energy of the transition back to the ground state. The difference between the absorption and emission maxima, known as the Stokes shift, provides information about the geometric relaxation in the excited state.

Table 3: Simulated Spectroscopic Data (Hypothetical)

Spectrum Key Transition Expected Wavelength Region
Absorption (UV-Vis) S₀ → S₁ (HOMO → LUMO) UV-A / Violet-Blue

This table is a hypothetical representation. Actual spectroscopic data would require specific TDDFT calculations. The absorption spectrum of the parent naphthalene chromophore shows a maximum around 275 nm. omlc.org

In molecular aggregates or systems with multiple chromophores, the electronic excitation can be delocalized over several molecules, forming an exciton (B1674681). aps.org While this compound is a single molecule, understanding the nature of its excited state in terms of exciton character is important, especially when considering its behavior in the solid state or in aggregates.

The excited state can be described as a Frenkel exciton, where the electron and hole are tightly bound and localized on the same molecule. The dynamics of this exciton, including its formation, relaxation, and decay, determine the photophysical properties of the material. aps.org Ultrafast spectroscopic techniques, complemented by theoretical calculations, can be used to probe these dynamics on the femtosecond to picosecond timescale. aps.org The interaction between excitons in aggregated systems can lead to phenomena like excimer formation or energy transfer, which are crucial for the performance of organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. ebsco.com By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and aggregation phenomena. ebsco.comnih.gov For systems like this compound, MD simulations are invaluable for understanding how individual molecules self-assemble into larger ordered structures.

Detailed research findings from computational studies on analogous aromatic systems reveal that the aggregation of diphenylvinyl-naphthalene derivatives is primarily driven by a combination of non-covalent interactions. These include:

π-π Stacking: The planar naphthalene core and the phenyl rings facilitate attractive, non-covalent interactions between the aromatic systems of adjacent molecules. DFT calculations on similar systems, such as naphthalene diimide-pyrene complexes, have shown that binding energies are highly dependent on the relative orientation and separation distance of the aromatic moieties. nycu.edu.twrsc.org

CH-π Interactions: Hydrogen atoms on the phenyl and naphthalene groups can interact favorably with the electron-rich π-systems of neighboring molecules, further guiding the self-assembly process.

MD simulations can model the spontaneous aggregation of these molecules from a random distribution in a solvent, revealing the preferred packing motifs (e.g., J-aggregates or H-aggregates) and the thermodynamic driving forces. latrobe.edu.au For instance, simulations can track the formation of dimers, trimers, and larger oligomers, providing insights into the nucleation and growth mechanisms of aggregates. mdpi.com This is particularly relevant for understanding phenomena like Aggregation-Induced Emission (AIE), where the restriction of intramolecular rotations in the aggregated state leads to enhanced fluorescence—a property observed in many tetraphenylethylene (B103901) derivatives, which share the diphenylvinyl motif. bohrium.comrsc.orgresearchgate.net

The planarity of the molecular structure plays a crucial role; computational studies on the formation of mesophase pitches from naphthalene have shown that enhanced molecular planarity facilitates orderly stacking and the formation of graphite-like structures. nih.gov In this compound, the twisted conformation of the phenyl groups relative to the vinyl-naphthalene plane will significantly influence the efficiency of π-π stacking, a factor that can be precisely quantified through MD simulations.

Below is a representative table of intermolecular interaction energies for a dimer of a model diphenylvinyl-naphthalene system, derived from values reported for analogous aromatic complexes in computational literature. nycu.edu.twnih.gov

Table 1: Calculated Intermolecular Interaction Energies for a Model Diphenylvinyl-Naphthalene Dimer

Interaction TypeOrientationBasis Set/MethodCalculated Binding Energy (kcal/mol)
π-π StackingParallel-SlippedM06-2X/6-311++G(d,p)-12.5
π-π StackingT-shapedM06-2X/6-311++G(d,p)-5.8
CH-π InteractionPhenyl-H to Naphthyl-πM06-2X/6-311++G(d,p)-2.1
van der WaalsIsotropic AverageOPLS-AA Force Field-8.5 (Contribution to Total)

This table is illustrative, providing typical values based on computational studies of similar aromatic systems. The exact values for this compound would require specific calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating the complex mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest-energy path from reactants to products, characterize the structure of transient intermediates, and calculate the energy of transition states. uoa.grosti.gov For a molecule like this compound, computational methods can shed light on its formation pathways, such as the palladium-catalyzed coupling reactions often used for its synthesis. rsc.org

The transition state (TS) is a critical, high-energy configuration along the reaction coordinate that represents the energetic barrier that must be overcome for a reaction to proceed. bath.ac.uk Locating and characterizing the TS is a central goal of computational reaction modeling. Using methods like Density Functional Theory (DFT), researchers can perform transition state searches to find the saddle point on the potential energy surface corresponding to the TS. e3s-conferences.orgnih.gov

For a plausible synthetic route to this compound, such as a Suzuki or Stille coupling, transition state analysis would involve modeling key steps like oxidative addition, transmetalation, and reductive elimination. For example, in a palladium-catalyzed reaction, the analysis would reveal the geometry of the palladium center, the coordinating ligands, and the reacting organic fragments at the moment of bond formation or cleavage. rsc.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. doi.org

Key parameters obtained from a transition state analysis include:

Activation Energy (ΔE‡): Determines the reaction rate.

Imaginary Frequency: A true transition state is characterized by a single imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Geometric Parameters: Bond lengths and angles of the forming and breaking bonds provide a structural snapshot of the reaction's critical point.

The following table provides hypothetical data for a key bond-forming step in a modeled synthesis of a vinylic naphthalene, based on typical values from computational studies of cross-coupling reactions. rsc.orgdoi.org

Table 2: Representative Transition State Parameters for a C-C Coupling Step

ParameterValueDescription
Reaction StepReductive EliminationFormation of the C-C bond between the vinyl and naphthyl groups on a Pd center.
Computational MethodM06-2X/def2-TZVPA common DFT functional and basis set for organometallic reactions.
Activation Energy (ΔE‡)18.5 kcal/molA typical energy barrier for such a catalytic step.
Imaginary Frequency-350 cm⁻¹Confirms the structure as a first-order saddle point (a true transition state).
Forming C(vinyl)-C(naphthyl) distance2.25 ÅThe distance between the two carbon atoms forming the new bond in the TS.
Breaking Pd-C(vinyl) distance2.30 ÅThe elongated bond between the palladium catalyst and the vinyl carbon.
Breaking Pd-C(naphthyl) distance2.32 ÅThe elongated bond between the palladium catalyst and the naphthyl carbon.

This table is illustrative and presents data representative of transition state calculations for similar organometallic coupling reactions.

Reaction coordinate mapping is a technique used to trace the minimum energy path (MEP) on the potential energy surface that connects reactants, transition states, and products. arxiv.orgkobv.de This provides a continuous, energetic profile of the reaction, often visualized as a 2D plot of energy versus the reaction coordinate. The reaction coordinate itself is a collective variable that represents the progress of the reaction. aps.org

This mapping is crucial for understanding the complete energy landscape of a reaction. It can reveal the presence of intermediates (local minima on the PES) and multiple transition states, providing a comprehensive picture of the reaction mechanism. uoa.grresearchgate.net For complex reactions, such as those involving multiple steps or rearrangements, reaction coordinate mapping helps to identify the rate-determining step—the transition state with the highest energy relative to the starting reactants.

The process often involves starting from a located transition state and following the Intrinsic Reaction Coordinate (IRC) downhill towards both the reactants and products. bath.ac.uk This confirms that the calculated transition state correctly connects the desired reactant and product states. In more complex systems, especially those involving solvent effects or dynamics, the concept of a reaction coordinate can be extended to collective variables in free energy simulations, providing a more realistic picture of the reaction in its environment. arxiv.orgkobv.de The reaction coordinate mapping technique is a fundamental tool for translating static calculations of reactants and transition states into a dynamic picture of a chemical transformation.

V. Photophysical Properties and Mechanistic Photochemistry

Luminescence Efficiencies and Quantum Yields

The luminescence efficiency of 1-(2,2-Diphenylvinyl)naphthalene and its derivatives is highly dependent on the molecular environment, a characteristic feature of luminogens exhibiting aggregation-induced emission (AIE). In dilute solutions, these compounds are typically weak emitters, but their fluorescence quantum yield (Φ) increases dramatically in the aggregated or solid state. rsc.org

For instance, derivatives of this compound incorporated into phenanthroimidazole structures, such as NSPI-DVP and CNSPI-DVP, demonstrate this behavior starkly. In solution, NSPI-DVP has a quantum yield of just 9.2%, which skyrockets to 70.7% in a solid film. rsc.org Similarly, CNSPI-DVP's quantum yield jumps from 7.8% in solution to 40.8% in the film state. rsc.org This enhancement is a direct consequence of the photophysical mechanisms discussed in the subsequent sections.

The following table details the photophysical properties of these related compounds, illustrating the profound effect of aggregation on their emissive capabilities.

CompoundStateEmission Max (λem) (nm)Quantum Yield (Φ) (%)Lifetime (τ) (ns)Source
NSPI-DVP Solution4129.20.76 rsc.org
Film43870.72.93 rsc.org
CNSPI-DVP Solution4057.80.41 rsc.org
Film42840.81.62 rsc.org

Table 1: Photophysical data for phenanthroimidazole derivatives featuring the 2,2-diphenylvinyl moiety.

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

The compound this compound is a classic example of a molecule with aggregation-induced emission (AIE) properties. The AIE phenomenon describes materials that are non-emissive when individually dissolved in a good solvent but become highly luminescent upon forming aggregates or in the solid state. acs.org

The primary mechanism responsible for the AIE characteristics of this molecule is the Restriction of Intramolecular Rotation (RIR) . acs.orgchemistryjournal.net

In Dilute Solution: The naphthalene (B1677914) and the two phenyl groups attached to the vinyl bridge can rotate freely. These low-frequency rotational motions provide an efficient non-radiative pathway for the excited-state energy to be dissipated as heat, thus quenching fluorescence. acs.orgpku.edu.cn

In the Aggregated State: When the molecules are aggregated or in a solid matrix, the free rotation of these aromatic rings is physically hindered. The rigidified molecular structure blocks the non-radiative decay channels. rsc.orgchemistryjournal.net This blockage forces the excited-state energy to be released through radiative decay, leading to strong light emission. encyclopedia.pub The propeller-like shape of the tetraphenylethylene (B103901) (TPE) core, to which the naphthalene is attached, helps prevent the detrimental π–π stacking that often causes fluorescence quenching in other planar aromatic molecules. acs.org

Intramolecular Charge Transfer (ICT) Characteristics in Extended π-Systems

The structure of this compound, featuring an extended π-conjugated system between the diphenylvinyl group and the naphthalene ring, facilitates intramolecular charge transfer (ICT). Such systems can exhibit donor-acceptor (D-A) characteristics, where upon photoexcitation, an electron is transferred from a donor part of the molecule to an acceptor part. rsc.org

Studies on closely related derivatives show that these molecules possess hybridized local and charge transfer (HLCT) states. rsc.org This means the emissive excited state is a quantum mechanical mixture of a locally excited (LE) state, where the excitation is confined to the aromatic π-system, and a charge-transfer (CT) state. The presence of ICT is often confirmed by the sensitivity of the emission spectrum to solvent polarity. rsc.org Furthermore, the point of attachment on the naphthalene core (1-position vs. 2-position) is known to significantly influence the charge transfer pathway and the degree of charge separation in the excited state. xmu.edu.cnrsc.org

Excited-State Deactivation Pathways and Non-Radiative Decay

The deactivation of the excited state in this compound is a competition between radiative decay (fluorescence) and non-radiative decay. The dominant pathway is determined by the molecule's physical state.

In dilute solutions, the main deactivation channel is non-radiative decay. This process is driven by the intramolecular rotations of the phenyl and naphthyl groups, which allow the molecule to access a conical intersection—a point where the potential energy surfaces of the excited state and the ground state cross. pku.edu.cn This allows for extremely fast and efficient conversion of the electronic energy into vibrational energy (heat), returning the molecule to the ground state without emitting light. pku.edu.cnnih.gov

In the aggregated state, where these rotations are restricted, the non-radiative pathway is suppressed. Consequently, radiative decay becomes a much more favorable deactivation route, leading to the observed high fluorescence efficiency. chemistryjournal.net The calculated radiative (k_r) and non-radiative (k_nr) decay rates for related compounds clearly illustrate this switch. In solution, the non-radiative rate is significantly higher than the radiative rate. In the film state, the non-radiative rate decreases substantially, allowing the radiative rate to dominate.

CompoundStateRadiative Rate (k_r) (s⁻¹)Non-Radiative Rate (k_nr) (s⁻¹)Source Data
NSPI-DVP Solution1.21 x 10⁸1.19 x 10⁹ rsc.org
Film2.41 x 10⁸1.03 x 10⁸ rsc.org
CNSPI-DVP Solution1.90 x 10⁸2.25 x 10⁹ rsc.org
Film2.51 x 10⁸3.66 x 10⁸ rsc.org

Table 2: Radiative and non-radiative decay rates for related compounds. The k_nr values were calculated based on the reported quantum yield (Φ) and lifetime (τ) from the source via the formula k_nr = (1-Φ)/τ.

Solvent Polarity Effects on Emission Properties

The emission properties of molecules with intramolecular charge transfer (ICT) character are typically sensitive to the polarity of their surrounding environment. nih.gov For this compound, an increase in solvent polarity is expected to cause a noticeable red shift in its fluorescence spectrum, a phenomenon known as solvatochromism.

This effect occurs because the polar charge-transfer excited state is stabilized by polar solvent molecules to a greater extent than the less polar ground state. nih.govrsc.org This stabilization lowers the energy of the excited state, reducing the energy gap for emission and shifting the emitted light to longer wavelengths. Studies on various naphthalene-based derivatives confirm that they exhibit significant Stokes shifts as solvent polarity increases, which is a hallmark of an emissive state with substantial ICT character. nih.gov The relationship between the Stokes shift and solvent polarity functions is often used to probe and confirm the existence of ICT or HLCT states. rsc.org

Excimer and Exciplex Formation Studies

In concentrated solutions or the solid state, aromatic molecules like naphthalene derivatives are known to form excimers. An excimer is a short-lived excited dimer that forms when an excited molecule interacts with an identical ground-state molecule. wikipedia.orgresearchgate.net Excimer emission is typically broad, structureless, and significantly red-shifted compared to the monomer emission. wikipedia.org Its formation depends on the close, co-facial proximity of two molecules, often facilitated by π-π stacking interactions. researchgate.net

An exciplex is a related species, but it is a hetero-dimer formed between two different molecules, or in some cases, between distinct donor and acceptor moieties within a single, flexible molecule (an intramolecular exciplex). wikipedia.orgnih.gov Given the donor-acceptor nature of this compound, intramolecular exciplex formation could be possible if the molecule adopts a folded conformation that brings the diphenylvinyl and naphthalene parts into close proximity. nih.gov

There is an important interplay between excimer formation and aggregation-induced emission. While aggregation is a prerequisite for both, the specific molecular packing is crucial. The highly twisted, propeller-like shape of AIEgens like this compound often sterically hinders the face-to-face π-π stacking required for efficient excimer formation. acs.org This suppression of excimer pathways, which are often emissive but can also be quenching, contributes to the high fluorescence efficiency observed in the aggregated state via the AIE mechanism.

Vi. Mechanistic Organic Reactions and Reactivity Studies

General Principles of Organic Reaction Mechanisms in Vinylnaphthalene Chemistry.acs.orgacs.orgrsc.orgnih.gov

The chemical behavior of vinylnaphthalenes, including 1-(2,2-diphenylvinyl)naphthalene, is dictated by the fundamental principles of organic reaction mechanisms. These reactions typically involve electrophilic, nucleophilic, or radical intermediates. acs.orgacs.orgnih.govlibretexts.orgbyjus.com

In polar reactions, chemical species are broadly categorized as electrophiles (electron-loving) or nucleophiles (nucleus-loving). byjus.comallen.in Electrophiles are electron-deficient species that can accept an electron pair, while nucleophiles are electron-rich species that can donate an electron pair to form a new covalent bond. libretexts.orgbyjus.comlibretexts.org

The vinyl group in vinylnaphthalenes can act as a nucleophile, donating its π-electrons to an electrophile in electrophilic addition reactions. allen.in Conversely, the carbon atoms of the vinyl group can become electrophilic, for instance, when adjacent to an electron-withdrawing group, making them susceptible to attack by nucleophiles.

A plausible mechanism for the formation of diphenylvinyl-substituted N-heterocycles involves the nucleophilic addition of the heterocycle to an alkyne. acs.orgnih.gov This process is initiated by proton abstraction from the N-heterocycle, followed by a nucleophilic attack on the alkyne to form an alkenyl ion species. acs.orgnih.gov The reaction of 1,4-dibromo-2,3-dihydroxynaphthalene with 2-naphthoxide ion represents a nucleophilic substitution process, highlighting the reactivity of the naphthalene (B1677914) core under specific conditions. acs.org

Radical reactions involve species with unpaired electrons and are a key pathway for the transformation of vinylnaphthalenes. A notable example is the free-radical polymerization of 2-vinylnaphthalene (B1218179) (2VN), which can be initiated thermally or with chemical initiators. researchgate.netelsevierpure.com Studies on 2VN polymerization have been conducted to understand its kinetics and mechanism. researchgate.netelsevierpure.comitu.edu.tr The thermal polymerization of 2VN is suggested to proceed through a modified Mayo mechanism, benefiting from the resonance stabilization of the resulting radicals by the naphthalene ring. elsevierpure.com

The radical reactivity of vinylnaphthalenes is comparable to that of styrene (B11656). acs.orgnsf.gov For instance, a BN-substituted 2-vinylnaphthalene (BN2VN) exhibits styrene-like radical reactivity, indicating the significant role of the aromatic side chain in stabilizing radical intermediates. acs.orgnsf.gov

A specific radical mechanism, the Sʀɴ1 (substitution radical-nucleophilic, unimolecular) reaction, has been utilized to synthesize derivatives of the target compound. The reaction of vinyl stannanes with 1-iodonaphthalene (B165133) under photostimulation can produce (Z)-1-(1,2-diphenylvinyl)naphthalene in high yield, proceeding through radical and radical anion intermediates. researchgate.netconicet.gov.ar

Kinetic and Thermodynamic Aspects of Reactions involving Diphenylvinyl-Naphthalene Derivatives

The rate and extent of chemical reactions are governed by kinetics and thermodynamics, respectively. For diphenylvinyl-naphthalene systems, these aspects are influenced by factors such as steric hindrance from the bulky phenyl groups and the electronic properties of the extended aromatic system.

Kinetic studies provide insight into reaction rates and the factors that influence them. For vinylnaphthalene systems, reaction rate constants have been determined for several processes.

Polymerization: In the free-radical polymerization of 2-vinylnaphthalene (2VN), the product of the propagation rate constant (kₚ) and the steady-state radical concentration ([M•]) has been calculated at various temperatures. researchgate.netitu.edu.tr The observed rate constant for the polymerization of styrene initiated by 2VN was found to be 1.73 × 10⁻⁵ s⁻¹. elsevierpure.com

Oxidation: The gas-phase photooxidation of naphthalene and its alkyl derivatives by OH radicals has been studied, and their reaction rate constants (kₒₕ) have been determined. These rates are crucial for understanding the atmospheric chemistry of these compounds. copernicus.org

Table 1: OH Radical Reaction Rate Constants (kₒₕ) for Naphthalene and its Derivatives copernicus.org
Compoundkₒₕ (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹)
Naphthalene2.19 ± 0.15
1-Methylnaphthalene5.16 ± 0.36
2-Methylnaphthalene5.18 ± 0.36
1,2-Dimethylnaphthalene8.86 ± 0.62

While specific kinetic data for this compound are scarce, the data from related vinylnaphthalene compounds provide a basis for understanding its likely reactivity. The bulky diphenylvinyl group would be expected to exert significant steric effects, potentially slowing down reaction rates compared to less substituted vinylnaphthalenes.

Thermodynamic analysis focuses on the energy changes and equilibrium position of a reaction. Studies on related naphthalene systems provide insights into the thermodynamic favorability of certain processes.

Isomer Interconversion: In the synthesis of ternaphthol and quaternaphthol derivatives from 1,4-dibromo-2,3-dihydroxynaphthalene, a mixture of stereoisomers is formed. These isomers can be interconverted thermally, eventually reaching a thermodynamic equilibrium mixture where their distribution is nonselective. acs.org This contrasts with kinetically controlled conditions, which can favor the formation of a specific isomer. acs.org

Complexation: The thermodynamics of inclusion complexation between various naphthalene derivatives and cyclodextrins have been investigated using calorimetry. nankai.edu.cn These studies determine thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), revealing that such complexations are often driven by hydrophobic interactions. nankai.edu.cnnih.gov

Computational Studies: Density Functional Theory (DFT) has been used to analyze the thermodynamic parameters of reactions involving naphthalene, such as the Diels-Alder reaction. chemrevlett.com Such computational approaches are valuable for predicting reaction feasibility and understanding the energy landscape of a reaction. chemrevlett.com

Stereochemical Outcomes and Regioselectivity Control.researchgate.netrsc.org

Controlling the stereochemistry and regiochemistry of reactions is a central goal in organic synthesis. For reactions involving this compound and its isomers, several studies have demonstrated remarkable control over these outcomes.

A notable example is the palladium-catalyzed ring-opening coupling of diarylmethylenecyclopropa[b]naphthalenes with Grignard reagents. rsc.org This reaction can lead to two different regioisomeric products. The choice of the palladium catalyst and its ligands dramatically switches the regioselectivity.

Using Pd(PPh₃)₂Cl₂ as the catalyst, the reaction yields 2-[2,2-diphenyl-1-(p-tolyl)vinyl]naphthalene with high selectivity (98:2 ratio).

In contrast, using Pd(OAc)₂ results in a reversal of regioselectivity, affording 2-(2,2-diphenylvinyl)-3-(p-tolyl)naphthalene as the major product (5:95 ratio). rsc.org

This switch is attributed to the steric hindrance of the bulky triphenylphosphine (B44618) (PPh₃) ligands, which directs the reaction pathway differently than the ligand-free palladium acetate (B1210297) catalyst. rsc.org

Table 2: Ligand-Controlled Regioselectivity in Pd-Catalyzed Ring-Opening Coupling rsc.org
CatalystMajor ProductProduct Ratio (3a:4a)
Pd(PPh₃)₂Cl₂2-[2,2-Diphenyl-1-(p-tolyl)vinyl]naphthalene (3a)98:2
Pd(OAc)₂2-(2,2-Diphenylvinyl)-3-(p-tolyl)naphthalene (4a)5:95

Regioselectivity has also been controlled in other reactions of vinylnaphthalenes. For instance, the hydroesterification of 2-vinylnaphthalene can be tuned to favor either the linear or branched ester product by adjusting reaction parameters like temperature. rsc.org Similarly, the copper-catalyzed C-H cyanation of 2-vinylnaphthalene proceeds with high regioselectivity, functionalizing the C1 position. nih.gov

From a stereochemical perspective, the Sʀɴ1 reaction used to synthesize (Z)-1-(1,2-diphenylvinyl)naphthalene demonstrates stereoselectivity, yielding the Z-isomer specifically. researchgate.netconicet.gov.ar

Vii. Advanced Materials Science Applications

Supramolecular Chemistry and Self-Assembly

Host-Guest Interactions and Molecular Recognition

The distinct electronic and structural characteristics of 1-(2,2-diphenylvinyl)naphthalene suggest its potential utility in the field of supramolecular chemistry, particularly in host-guest interactions and molecular recognition. The naphthalene (B1677914) moiety can act as a guest, interacting with various host molecules, while the bulky diphenylvinyl group can influence the selectivity and stability of the resulting complexes.

Derivatives of tetraphenylethene (TPE), which share the 2,2-diphenylvinyl functional group, have been shown to engage in host-guest interactions with macrocyclic hosts. These interactions can lead to the formation of supramolecular polymers and complexes, where the aggregation-induced emission (AIE) properties of the TPE unit are enhanced. This enhancement arises from the restriction of intramolecular rotation of the phenyl groups within the host's cavity, providing a basis for the development of stimuli-responsive sensors and probes. Similarly, naphthalene derivatives are known to act as fluorescent probes, exhibiting excellent sensing and selectivity towards various analytes due to their hydrophobic nature. researchgate.net

The combination of the naphthalene and diphenylvinyl moieties in one molecule could lead to novel host-guest systems. For instance, the naphthalene unit could be encapsulated within a hydrophobic cavity of a host molecule, with the diphenylvinyl group providing an additional site for interaction or acting as a bulky barrier to control the binding orientation and selectivity.

Table 1: Examples of Host-Guest Systems with Related Moieties

Host MoleculeGuest MoietyKey InteractionPotential Application
CyclophanesNaphthalenediimideπ-π stacking, electrostaticMolecular sensing, electronic devices
MacrocyclesTetraphenyletheneHydrophobic interactions, restriction of intramolecular rotationFluorescent probes, stimuli-responsive materials
CucurbiturilsNaphthaleneHydrophobic and ion-dipole interactionsDrug delivery, sensing

Applications in Chemical Sensing and Separation

The inherent fluorescence of the naphthalene core, combined with the potential for aggregation-induced emission (AIE) from the diphenylvinyl group, makes this compound a promising candidate for applications in chemical sensing. The AIE phenomenon, where non-emissive molecules become highly fluorescent upon aggregation, is a powerful tool for developing "turn-on" fluorescent sensors.

Compounds containing the tetraphenylethene (TPE) unit are widely used as luminescence probes for detecting a range of analytes, including metal ions and biomolecules. nbinno.com The sensing mechanism often relies on the interaction between the TPE derivative and the analyte, which induces aggregation and a subsequent increase in fluorescence intensity. nbinno.com Naphthalene derivatives have also been extensively studied as fluorescent probes due to their high quantum yield and photostability. researchgate.net

This compound could potentially be developed into a sensor where the binding of a specific analyte to either the naphthalene or diphenylvinyl part of the molecule triggers a change in its aggregation state, leading to a detectable fluorescent signal. The selectivity of such a sensor could be tuned by modifying the functional groups on the phenyl or naphthalene rings.

In the realm of separation science, materials functionalized with naphthalene derivatives have been explored for their selective adsorption properties. While direct applications of this compound in separation have not been reported, its aromatic and hydrophobic nature suggests potential for use as a stationary phase in chromatography or as a component in membranes for the separation of organic molecules.

Applications in Catalysis

While direct catalytic applications of this compound have not been extensively documented, its constituent parts, particularly the tetraphenylethene (TPE) and naphthalene moieties, have been incorporated into catalytically active systems.

Recent research has demonstrated the use of a water-soluble TPE-based octacationic molecular cage as a host for the coenzyme flavin adenine (B156593) dinucleotide (FAD). nih.gov This host-guest complex acts as an artificial enzyme-coenzyme system, exhibiting photoinduced catalytic activity in the oxidation of NADH. nih.gov The system facilitates electron and energy transfer to molecular oxygen upon white-light illumination, producing reactive oxygen species. nih.gov This suggests that the diphenylvinyl moiety can be a key component in designing photocatalytic systems.

Furthermore, naphthalene-based structures have been integrated into metal-organic frameworks (MOFs) that serve as bioinspired catalysts. acs.org These frameworks can mimic the active sites of enzymes and have shown effectiveness in reactions such as Friedel-Crafts alkylations. acs.org The tunability of the naphthalene ligands within the MOF structure allows for the optimization of catalytic performance. acs.org

Given these precedents, this compound could be envisioned as a ligand for metal catalysts, where the bulky diphenylvinyl group could influence the steric environment around the metal center, thereby affecting the selectivity of the catalytic reaction. Its photophysical properties also suggest potential as a photosensitizer in photocatalytic reactions.

Table 2: Catalytic Systems Incorporating Related Structural Motifs

Catalytic SystemKey ComponentReaction CatalyzedMechanism
TPE-based molecular cage with FADTetraphenyletheneNADH OxidationPhotoinduced electron/energy transfer
Naphthalene-based MOFsNaphthaleneFriedel-Crafts alkylationBiomimetic catalysis
Platinum-loaded TiO₂Naphthalene (as substrate)H₂ ProductionPhotocatalytic reforming

Bio-Inspired Systems and Artificial Photosynthesis

The development of bio-inspired systems and artificial photosynthesis aims to mimic natural processes to achieve efficient energy conversion and storage. nih.govnih.gov The unique photophysical properties of molecules like this compound make them intriguing candidates for components in such systems.

The diphenylvinyl moiety, as part of the broader class of tetraphenylethene (TPE) derivatives, is known for its aggregation-induced emission (AIE) properties, which are valuable in light-harvesting applications. In artificial photosynthesis, a key step is the efficient capture of light energy. The strong fluorescence and photostability of naphthalene derivatives also make them suitable for this purpose. researchgate.net AIE-active molecules can be used to construct light-harvesting antennas that funnel energy to a reactive center.

While direct application of this compound in artificial photosynthesis is yet to be explored, related TPE-naphthalene diimide donor-acceptor molecules have been synthesized. researchgate.net These systems exhibit intramolecular charge transfer, a crucial process in converting light energy into chemical energy. researchgate.net The design of such donor-acceptor systems is a fundamental approach in creating molecular-level devices for artificial photosynthesis. nih.gov

Bio-inspired design often involves creating synthetic molecules that replicate the function of biological components. The combination of a light-harvesting naphthalene unit and an AIE-active diphenylvinyl group in this compound could be utilized in bio-inspired sensors or light-emitting devices. The self-assembly properties of such molecules could be harnessed to create organized nanostructures that mimic the ordered arrangements found in natural photosynthetic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2,2-Diphenylvinyl)naphthalene, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous triarylvinyl systems. For example, similar derivatives like TPTDPE (1-{4-[1-(2-Thienyl)-2,2-diphenylvinyl]phenyl}-1-(2-thienyl)-2,2-diphenylethene) are synthesized using Suzuki-Miyaura coupling, achieving yields of ~21% . Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.
  • Solvent: Toluene or THF under inert atmosphere.
  • Temperature: 80–110°C for 24–48 hours.
  • Optimization Tip : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Peaks in δ 7.24–7.16 ppm (aromatic protons) and δ 6.76–6.51 ppm (vinyl protons) are characteristic. Integration ratios should match expected proton counts .
  • ¹³C NMR : Look for signals at ~143–146 ppm (sp² carbons in the vinyl group) and 126–133 ppm (aromatic carbons) .
  • HRMS : Confirm molecular ion peaks (e.g., m/z 598.3684 [M⁺] for TPTDPE derivatives) with <5 ppm mass accuracy .

Q. What are the critical parameters for assessing purity during synthesis?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor impurities.
  • Melting Point : Compare experimental values (e.g., 205°C for structurally similar brominated derivatives) with literature .
  • Elemental Analysis : Ensure C, H, N content matches theoretical values (e.g., C: 89.5%, H: 5.9% for C₂₆H₁₈Br₂) .

Advanced Research Questions

Q. How do aggregation-induced emission (AIE) properties of this compound derivatives compare to other triarylvinyl systems?

  • Methodology :

  • Photoluminescence (PL) Spectroscopy : Measure emission spectra in THF (dispersed) vs. solid state. AIE-active compounds show enhanced emission in aggregates (e.g., TPTDPE exhibits λₑₘ = 480–520 nm) .
  • Quantum Yield (QY) : Compare QY values (e.g., 15–25% for AIEgens vs. <5% for non-AIE analogs) using integrating spheres.
  • DFT Calculations : Analyze HOMO-LUMO gaps and charge delocalization to explain AIE mechanisms .

Q. What strategies resolve contradictions in reported toxicity data for naphthalene derivatives?

  • Methodology :

  • Risk of Bias (RoB) Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study design (e.g., randomization, dose selection) .
  • Meta-Analysis : Pool data from controlled exposure studies (Table B-1) while excluding outliers with high RoB scores .
  • Mechanistic Studies : Compare metabolic pathways (e.g., CYP450-mediated oxidation) across species to explain interspecies variability .

Q. How can computational modeling predict the electroluminescent efficiency of this compound in OLEDs?

  • Methodology :

  • DFT/TD-DFT : Optimize geometries at B3LYP/6-31G(d) level to calculate:
  • Reorganization energy (λ): Lower λ (<0.3 eV) indicates higher charge mobility.
  • Excited-state lifetimes: Longer lifetimes (>10 ns) correlate with improved device efficiency .
  • Device Fabrication : Test predicted values in ITO/PEDOT:PSS/EML/TPBi/LiF/Al stacks, measuring luminance and external quantum efficiency (EQE).

Q. What experimental designs mitigate oxidative degradation in this compound during long-term storage?

  • Methodology :

  • Accelerated Aging Tests : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC.
  • Stabilizers : Add 0.1% w/w 4-methoxyphenol (MEHQ) to inhibit radical-mediated oxidation .
  • Packaging : Store under argon in amber glass at 2–8°C to reduce photochemical degradation .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results for structurally similar triarylvinyl compounds?

  • Resolution Framework :

Dose-Response Analysis : Compare NOAEL/LOAEL values across studies (e.g., hepatic effects at 50 mg/kg vs. 100 mg/kg) .

Cell Line Variability : Test compounds in multiple lines (e.g., HepG2 vs. HEK293) to assess tissue-specific toxicity .

Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., epoxides) that may drive toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.